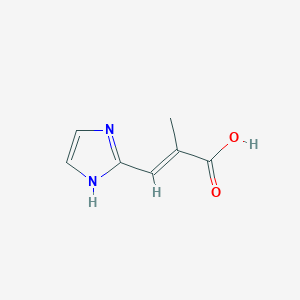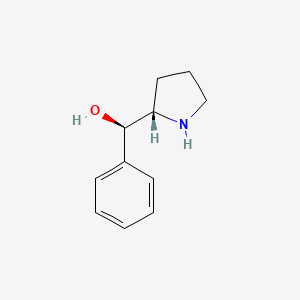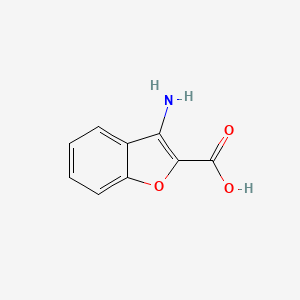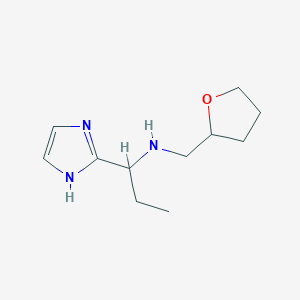
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine is a synthetic organic compound that features an imidazole ring and a tetrahydrofuran moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the tetrahydrofuran ring is replaced by the imidazole derivative.
Formation of the Propan-1-amine Linker: The final step involves the formation of the propan-1-amine linker through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions: 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The tetrahydrofuran moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Substituted tetrahydrofuran derivatives.
科学研究应用
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors with imidazole-binding sites.
Materials Science: It can be used in the synthesis of polymers and materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study biological processes involving imidazole-containing enzymes or proteins.
作用机制
The mechanism of action of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.
相似化合物的比较
1-(1H-Imidazol-2-yl)-N-methylpropan-1-amine: Lacks the tetrahydrofuran moiety, making it less soluble.
1-(1H-Imidazol-2-yl)-N-((tetrahydropyran-2-yl)methyl)propan-1-amine: Contains a tetrahydropyran ring instead of tetrahydrofuran, which may affect its reactivity and solubility.
Uniqueness: 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propan-1-amine is unique due to the presence of both the imidazole ring and the tetrahydrofuran moiety, which confer specific chemical properties such as enhanced solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC 名称 |
1-(1H-imidazol-2-yl)-N-(oxolan-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C11H19N3O/c1-2-10(11-12-5-6-13-11)14-8-9-4-3-7-15-9/h5-6,9-10,14H,2-4,7-8H2,1H3,(H,12,13) |
InChI 键 |
PCBREQZDLDNDMN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=NC=CN1)NCC2CCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B11766298.png)
![tert-Butyl (R)-(2-(hydroxymethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11766305.png)
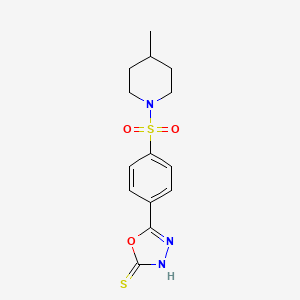
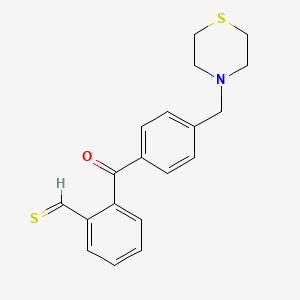
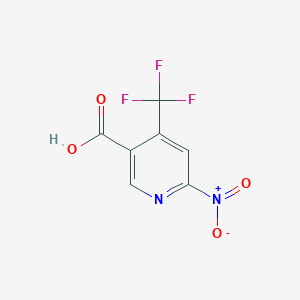
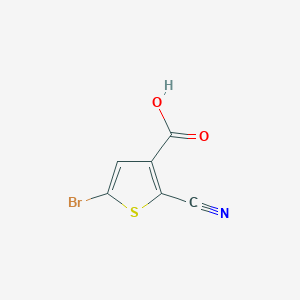
![2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766344.png)
![6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B11766352.png)
![2-Methylthiazolo[4,5-b]pyrazine](/img/structure/B11766362.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11766363.png)
